

# Unveiling MC1742: A Novel Histone Deacetylase Inhibitor for Sarcoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MC1742  |           |
| Cat. No.:            | B612165 | Get Quote |

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of MC1742

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MC1742 is a potent, novel histone deacetylase (HDAC) inhibitor that has demonstrated significant promise in the preclinical setting as a therapeutic agent against sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MC1742. It details the compound's inhibitory activity against various HDAC isoforms and its effects on sarcoma CSCs, including the induction of growth arrest, apoptosis, and osteogenic differentiation. This document furnishes detailed experimental protocols for the key biological assays and presents signaling pathways implicated in the mechanism of action of MC1742, visualized through Graphviz diagrams. All quantitative data are summarized in structured tables for clarity and ease of comparison.

## Introduction

Musculoskeletal sarcomas represent a group of aggressive malignancies of bone and soft tissues that disproportionately affect children and adolescents. The presence of cancer stem cells (CSCs) within these tumors is thought to contribute significantly to therapy resistance and disease relapse. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of epigenetic drugs that can target CSCs. **MC1742** was developed as a novel HDACi to address the need for more effective therapies against sarcomas.



#### Chemical Information:

| Property         | Value                                                                                   |
|------------------|-----------------------------------------------------------------------------------------|
| IUPAC Name       | 5-((4-([1,1'-biphenyl]-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-hydroxypentanamide |
| Chemical Formula | C21H21N3O3S                                                                             |
| Molecular Weight | 395.48 g/mol                                                                            |
| CAS Number       | 1776116-74-5                                                                            |

# **Discovery and Synthesis**

The discovery of **MC1742** was part of a research effort to identify novel uracil-based hydroxamic acids as potent HDAC inhibitors. The synthesis of **MC1742** involves a multi-step process, which is detailed in the experimental protocols section.

## **Biological Activity**

**MC1742** has been shown to be a potent inhibitor of several HDAC isoforms. Its biological activity has been primarily characterized in the context of sarcoma cancer stem cells.

## **HDAC Inhibition Profile**

**MC1742** exhibits potent inhibitory activity against Class I and IIb HDACs. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are summarized in the table below.



| HDAC Isoform | IC50 (μM) |
|--------------|-----------|
| HDAC1        | 0.1       |
| HDAC2        | 0.11      |
| HDAC3        | 0.02      |
| HDAC6        | 0.007     |
| HDAC8        | 0.61      |
| HDAC10       | 0.04      |
| HDAC11       | 0.1       |

#### **Effects on Sarcoma Cancer Stem Cells**

- Growth Arrest and Apoptosis: MC1742 induces growth arrest and apoptosis in human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells.
- Osteogenic Differentiation: At non-toxic concentrations, MC1742 promotes the osteogenic differentiation of sarcoma CSCs.
- Histone and Tubulin Acetylation: Treatment with MC1742 leads to an increase in the acetylation of histone H3 and α-tubulin, which are established biomarkers of HDAC inhibition.

# **Signaling Pathways**

The mechanism of action of **MC1742** in sarcoma CSCs involves the modulation of key signaling pathways that regulate cell survival, proliferation, and differentiation.













Click to download full resolution via product page

 To cite this document: BenchChem. [Unveiling MC1742: A Novel Histone Deacetylase Inhibitor for Sarcoma Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612165#investigating-the-discovery-and-synthesis-of-mc1742]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com